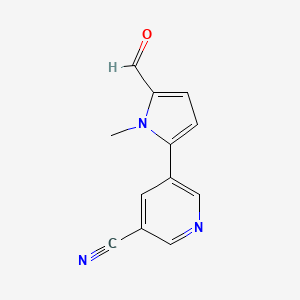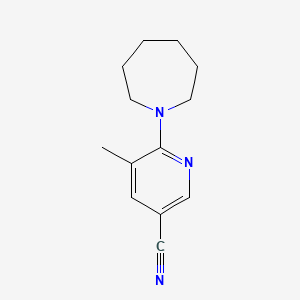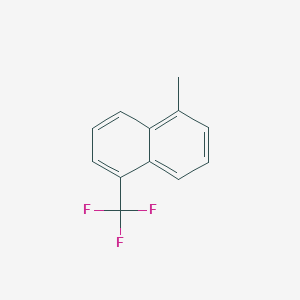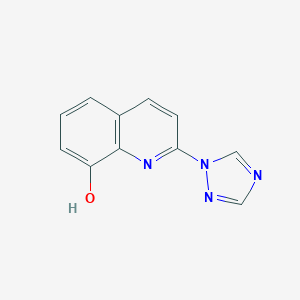![molecular formula C12H22O3 B11890073 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol CAS No. 4994-41-6](/img/structure/B11890073.png)
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol is a chemical compound with the molecular formula C₁₂H₂₂O₃. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. This structural motif is often found in natural products and pharmaceuticals, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol typically involves the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic acetal. One common method is the condensation of cyclohexanone with 1,4-butanediol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Scientific Research Applications
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including biolubricants and polymers.
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol depends on its specific application. In general, the compound’s spirocyclic structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the hydroxyl group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with an additional nitrogen atom in the ring structure.
Uniqueness
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol is unique due to its specific combination of a spirocyclic acetal and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
4994-41-6 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-3-yl)butan-1-ol |
InChI |
InChI=1S/C12H22O3/c13-9-5-2-6-11-10-14-12(15-11)7-3-1-4-8-12/h11,13H,1-10H2 |
InChI Key |
GTFRYSCHXNMOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)




![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)



![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone](/img/structure/B11890071.png)

